molecular formula C27H23N3O3S B2357188 N-(3,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 895649-27-1

N-(3,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2357188
CAS No.: 895649-27-1
M. Wt: 469.56
InChI Key: DCNNDCVLDJWDAU-UHFFFAOYSA-N
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Description

This compound features a benzofuro[3,2-d]pyrimidinone core substituted with an o-tolyl group at position 3 and a thioacetamide-linked 3,4-dimethylphenyl moiety at position 2. Its structure integrates a fused benzofuran-pyrimidine system, distinguishing it from simpler quinazolinone or thienopyrimidine derivatives.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[3-(2-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-16-12-13-19(14-18(16)3)28-23(31)15-34-27-29-24-20-9-5-7-11-22(20)33-25(24)26(32)30(27)21-10-6-4-8-17(21)2/h4-14H,15H2,1-3H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNNDCVLDJWDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)OC5=CC=CC=C53)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by a benzofuro-pyrimidine core with various substituents. Its molecular formula is C27H23N3O3SC_{27}H_{23}N_{3}O_{3}S, and it has a molecular weight of approximately 469.56 g/mol. The compound's structure can be represented as follows:

N 3 4 dimethylphenyl 2 4 oxo 3 o tolyl 3 4 dihydrobenzofuro 3 2 d pyrimidin 2 yl thio acetamide\text{N 3 4 dimethylphenyl 2 4 oxo 3 o tolyl 3 4 dihydrobenzofuro 3 2 d pyrimidin 2 yl thio acetamide}

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that benzothiazole derivatives demonstrate potent activity against various cancer cell lines, including breast, ovarian, and lung cancers. The structural features of these compounds often correlate with their efficacy in inhibiting tumor growth .

Table 1: Summary of Antitumor Activity in Related Compounds

Compound NameCell Lines TestedIC50 (µM)Mechanism of Action
CJM 126Breast Cancer<0.1Inhibition of cell proliferation
DF 203Ovarian Cancer0.5Induction of apoptosis
N-(3,4-Dimethylphenyl)...TBDTBDTBD

The proposed mechanisms by which this compound exerts its biological effects include:

  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor metabolism and growth.
  • Modulation of Immune Response : Research has indicated that certain derivatives can enhance the effectiveness of anti-cancer treatments by modulating immune responses .

Case Studies

A recent study highlighted the efficacy of related benzothiazole derivatives in preclinical models. These compounds demonstrated significant tumor regression in vivo when administered in conjunction with standard chemotherapy agents. The study emphasized the importance of structural modifications in enhancing therapeutic outcomes .

Scientific Research Applications

Research indicates that N-(3,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide exhibits several significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate antimicrobial properties against various pathogens. For instance, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported around 256 µg/mL .
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies indicate that it may exhibit selective cytotoxicity towards specific human cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer treatments .
  • Enzyme Inhibition : Investigations have revealed that the compound could inhibit enzymes involved in metabolic pathways relevant to diseases. For example, similar compounds have been noted for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative disorders .

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluating the antimicrobial efficacy of related compounds reported significant activity against gram-positive bacteria compared to gram-negative strains. This suggests a potential application in developing new antibacterial agents .
  • Cytotoxicity Assays : Research conducted using the NCI-60 cell line panel demonstrated that compounds with similar structural motifs exhibited promising cytotoxic effects against multiple cancer cell lines (e.g., HCT116 and MCF7). These findings support further investigation into their potential as anticancer agents .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structure and Functional Group Variations

The compound’s benzofuropyrimidinone core contrasts with:

  • Thieno[3,2-d]pyrimidinones (e.g., ): The sulfur-containing thiophene ring increases electron density but may reduce metabolic stability compared to the benzofuran system.
  • Pyrido[3,2-d]thieno[3,2-d]pyrimidines (): Additional nitrogen atoms in the pyridine ring alter electronic properties and hydrogen-bonding capacity.

Substituent Effects

  • N-(o-tolyl) vs.
  • 3,4-Dimethylphenyl vs. Halogenated Aryl : Chloro or fluoro substituents (e.g., ) increase electronegativity and may improve membrane permeability but reduce solubility.

Spectroscopic and Analytical Comparisons

  • NMR Profiles : The target compound’s aromatic protons (e.g., o-tolyl methyl at ~2.3 ppm) would differ from dichlorophenyl analogs (, δ 7.82 ppm for H-4′) .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 571.2 for ’s chromenone derivative) highlight variability in fragmentation patterns due to core heterocycles .

Research Implications and Gaps

  • Bioactivity: While sulfamoylphenyl-quinazolinones () exhibit antimicrobial activity, the target’s benzofuropyrimidinone core may target kinases or inflammatory pathways, warranting enzymatic assays.
  • Computational Studies : emphasizes the utility of DFT calculations to predict dipole moments and charge distribution, which could rationalize the target’s reactivity .
  • Crystallography: SHELX refinement () could resolve conformational differences between benzofuropyrimidinones and analogs .

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